molecular formula C24H22N4O5 B7710129 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline

Cat. No.: B7710129
M. Wt: 446.5 g/mol
InChI Key: WAMIWBUWSCAIPT-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, nitro group, and dimethoxyphenyl moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15(16-7-5-4-6-8-16)25-19-11-9-18(13-20(19)28(29)30)24-26-23(27-33-24)17-10-12-21(31-2)22(14-17)32-3/h4-15,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMIWBUWSCAIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions. The final step often involves coupling reactions to attach the phenylethylamine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group and oxadiazole ring are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl moiety but lacks the oxadiazole ring and nitro group.

    Dichloroaniline: Contains an aniline ring with chlorine substituents but differs significantly in structure and properties.

Uniqueness

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the oxadiazole ring and nitro group sets it apart from other similar compounds, making it a valuable compound for various applications.

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